molecular formula C26H21ClN4O2S B11235789 1-(4-chlorophenyl)-2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

1-(4-chlorophenyl)-2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B11235789
M. Wt: 489.0 g/mol
InChI Key: SEVPKUZWNCWONU-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an ethoxyphenyl group, an indole moiety, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Indole Moiety: The indole group can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Attachment of the Chlorophenyl and Ethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate halogenated precursors react with nucleophiles to form the desired product.

    Final Assembly: The final step involves the coupling of the synthesized intermediates under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENYL)-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-CHLOROPHENYL)-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    1-(4-CHLOROPHENYL)-2-(1H-INDOL-3-YL)ETHAN-1-ONE: Similar structure but lacks the triazole and ethoxyphenyl groups.

    1-(4-CHLOROPHENYL)-2-(4-ETHOXYPHENYL)ETHAN-1-ONE: Similar structure but lacks the indole and triazole groups.

    1-(4-CHLOROPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YL)ETHAN-1-ONE: Similar structure but lacks the indole and ethoxyphenyl groups.

Uniqueness: 1-(4-CHLOROPHENYL)-2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21ClN4O2S

Molecular Weight

489.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C26H21ClN4O2S/c1-2-33-20-13-11-19(12-14-20)31-25(22-15-28-23-6-4-3-5-21(22)23)29-30-26(31)34-16-24(32)17-7-9-18(27)10-8-17/h3-15,28H,2,16H2,1H3

InChI Key

SEVPKUZWNCWONU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54

Origin of Product

United States

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